molecular formula C16H15N3O3S B10928280 N-(2-ethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(2-ethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10928280
M. Wt: 329.4 g/mol
InChI Key: UPRVXWRFQGRGQX-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

The synthesis of N-(2-ethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the thiophene moiety: This step involves the coupling of a thiophene derivative with the oxadiazole ring, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the ethoxybenzyl group: This can be done through nucleophilic substitution reactions, where the ethoxybenzyl group is introduced to the oxadiazole ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

N-(2-ethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring or the thiophene moiety are replaced with other groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times.

Scientific Research Applications

N-(2-ethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-ethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2-methoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.

    N-(2-ethoxybenzyl)-3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxamide: This compound has a furan ring instead of a thiophene ring, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H15N3O3S/c1-2-21-12-7-4-3-6-11(12)10-17-15(20)16-18-14(19-22-16)13-8-5-9-23-13/h3-9H,2,10H2,1H3,(H,17,20)

InChI Key

UPRVXWRFQGRGQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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